7-Oxa-1-azaspiro[4.4]nonane hydrochloride
Description
Historical Context and Discovery
The development of spirocyclic compounds traces its origins to the pioneering work of Adolf von Baeyer, who first identified and characterized a spiro compound in 1900. This foundational discovery established the conceptual framework for understanding spirocyclic architectures, which are characterized by two or more rings sharing a single common atom, known as the spiroatom. The nomenclature system for these compounds was subsequently refined through contributions from multiple researchers, including Radulescu, who extended the naming conventions to include spiro-fused ring systems and emphasized the importance of individually naming each ring component while specifying the spiro-fusion details. The Chemical Society later introduced additional methodological approaches for naming spiro compounds, which were eventually incorporated into the International Union of Pure and Applied Chemistry rules alongside existing naming systems.
The specific development of oxa-azaspiro compounds emerged from the broader evolution of heterocyclic chemistry, where researchers recognized the potential for incorporating multiple heteroatoms within spirocyclic frameworks. The synthesis and characterization of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride represents a culmination of decades of advancement in spirocyclic chemistry methodologies. Contemporary research groups have developed sophisticated synthetic approaches for accessing these complex molecular architectures, with particular emphasis on domino radical bicyclization reactions and other advanced synthetic transformations. The compound's discovery and subsequent characterization reflect the ongoing evolution of synthetic organic chemistry techniques and the increasing sophistication of modern analytical methods for structure determination.
The historical trajectory of spirocyclic compound research has been marked by significant methodological innovations, particularly in the development of cyclization strategies that enable the construction of complex polycyclic systems. The emergence of radical-mediated cyclization approaches has provided new avenues for accessing previously challenging molecular targets, including compounds featuring the azaspiro[4.4]nonane core structure. These methodological advances have facilitated the preparation of diverse spirocyclic compounds with varying substitution patterns and functional group arrangements, contributing to the expansion of available chemical space for biological evaluation and pharmaceutical applications.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable importance within both organic and medicinal chemistry domains due to its unique structural characteristics and promising biological activities. The compound's spirocyclic architecture confers several advantageous properties that distinguish it from conventional heterocyclic systems, including enhanced three-dimensional complexity and reduced conformational flexibility. These structural features contribute to improved molecular recognition properties and potentially enhanced selectivity for biological targets, making the compound particularly attractive for pharmaceutical applications.
Research investigations have demonstrated that this compound exhibits notable biological activities, including significant antimicrobial and anticancer properties. The compound's antimicrobial activity profile suggests potential applications in the development of novel antibacterial agents, addressing the ongoing challenge of antimicrobial resistance in clinical settings. Similarly, the observed anticancer properties indicate possible utility in oncological therapeutic approaches, where the compound's unique structural features may enable selective interaction with cancer-specific molecular targets. These biological activities are attributed to the compound's ability to interact with specific enzymes or receptors within biological systems, where the spirocyclic structure allows for high specificity in binding to target sites.
The synthetic accessibility of this compound through various methodological approaches has contributed to its significance in organic chemistry research. Multiple synthetic routes have been developed for producing this compound, including cyclization reactions starting from linear precursors containing both nitrogen and oxygen functionalities. Common synthetic methods involve ring-closing reactions, radical cyclizations, and other advanced transformations that demonstrate the versatility of modern synthetic organic chemistry. In industrial settings, the production of this compound may employ continuous flow reactors to optimize reaction conditions, enhancing yield and purity through controlled temperature and pressure adjustments.
The compound's role as a building block for more complex molecular architectures further emphasizes its significance in synthetic chemistry. The presence of reactive functional groups and the spirocyclic framework provide multiple opportunities for structural elaboration and derivatization, enabling the synthesis of diverse analogues with potentially enhanced or modified biological properties. This structural versatility has made the compound an important intermediate in the development of pharmaceutical candidates and has contributed to its widespread adoption in medicinal chemistry research programs.
Classification within Spirocyclic Compounds
Within the comprehensive classification system of spirocyclic compounds, this compound belongs to the heterocyclic spirocyclic category, distinguished by the presence of heteroatoms within its ring systems. Spirocyclic compounds are broadly classified into two primary categories based on the nature of their constituent rings: carbocyclic spirocycles, which contain only carbon atoms in their ring structures, and heterocyclic spirocycles, which incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur. The compound under discussion clearly falls within the heterocyclic classification due to the presence of both nitrogen and oxygen atoms integrated into its spirocyclic framework.
More specifically, this compound can be classified as a monospiro compound, characterized by the presence of a single spiro center connecting two five-membered rings. The nomenclature convention for this compound follows established International Union of Pure and Applied Chemistry guidelines, where the prefix "spiro" is combined with a descriptor indicating the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and separated by periods within square brackets. The numerical designation [4.4] indicates that both rings attached to the spiro center contain four carbon atoms each, excluding the spiro carbon itself.
The compound's classification within the broader azaspiro family places it among nitrogen-containing spirocyclic systems that have garnered significant attention in pharmaceutical research. The azaspiro[4.4]nonane core structure represents a specific subset of these compounds, characterized by a nine-membered overall framework with the spiro center connecting two five-membered rings, one of which contains nitrogen. The additional oxygen substitution in the 7-position further refines the compound's classification, distinguishing it from simple azaspiro systems and adding to its chemical complexity and potential biological activity profile.
Table 1: Classification Hierarchy of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Classification | Heterocyclic Spirocycle | Contains nitrogen and oxygen heteroatoms |
| Spiro Type | Monospiro | Single spiro center |
| Ring Size Designation | [4.4] System | Two five-membered rings |
| Heteroatom Classification | Oxa-azaspiro | Oxygen and nitrogen containing |
| Core Structure | Azaspiro[4.4]nonane | Nine-membered spirocyclic framework |
| Functional Modification | Hydrochloride Salt | Enhanced solubility and stability |
The systematic classification of this compound within established chemical taxonomy facilitates comparison with related structures and enables systematic structure-activity relationship studies. This classification system also provides a framework for understanding the compound's reactivity patterns and potential synthetic transformations, as compounds within similar classification categories often exhibit comparable chemical behaviors and synthetic accessibility through related methodological approaches.
Research Interest and Academic Relevance
The academic and research interest in this compound stems from multiple converging factors that position this compound at the intersection of synthetic methodology development, structural chemistry investigations, and biological activity exploration. Contemporary research efforts have focused extensively on developing efficient synthetic approaches for accessing this and related spirocyclic architectures, with particular emphasis on radical-mediated cyclization strategies that enable the construction of complex polycyclic systems in single synthetic operations. These methodological investigations have contributed significantly to the advancement of synthetic organic chemistry and have provided valuable insights into the mechanisms underlying spirocyclization reactions.
The compound's relevance in academic research is further enhanced by its potential applications in medicinal chemistry and drug discovery programs. Research groups have investigated the biological activity profiles of azaspiro[4.4]nonane derivatives, with particular attention to their potential as therapeutic agents for various medical conditions. The structural relationship between this compound and naturally occurring bioactive compounds, such as the Cephalotaxus alkaloids, has generated considerable interest in exploring its potential as a scaffold for pharmaceutical development. Cephalotaxus alkaloids, characterized by their tetracyclic alkaloid backbone incorporating an azaspiranic 1-azaspiro[4.4]nonane unit, have demonstrated significant antileukemic activity, with homoharringtonine receiving regulatory approval for treating specific types of leukemia.
Recent academic investigations have explored the synthetic potential of domino radical bicyclization methodologies for constructing compounds containing the azaspiro[4.4]nonane skeleton. These studies have demonstrated yields ranging from 11 to 67 percent for spirocyclic products, with research indicating a preference for trans configuration in the resulting diastereomeric mixtures. The development of these synthetic methodologies has contributed to the broader understanding of radical chemistry and has provided new tools for accessing complex spirocyclic architectures that were previously challenging to synthesize efficiently.
Table 2: Research Applications and Academic Interest Areas
| Research Domain | Specific Focus Area | Academic Contribution |
|---|---|---|
| Synthetic Methodology | Radical Bicyclization | Development of domino cyclization strategies |
| Medicinal Chemistry | Antimicrobial Activity | Exploration of novel antibacterial agents |
| Pharmaceutical Research | Anticancer Properties | Investigation of oncological therapeutic potential |
| Structural Chemistry | Spirocyclic Architecture | Understanding three-dimensional molecular design |
| Natural Product Chemistry | Alkaloid Analogues | Relationship to Cephalotaxus alkaloid family |
| Chemical Biology | Enzyme Interaction | Mechanism of biological target recognition |
The ongoing research interest in this compound is reflected in the continuous publication of synthetic studies, biological evaluations, and structural investigations across multiple academic journals and research institutions. Patent applications related to the synthesis and applications of related spirocyclic intermediates further demonstrate the commercial and academic relevance of this chemical class. The interdisciplinary nature of research involving this compound highlights its significance as a versatile chemical entity that bridges multiple research domains and continues to generate new opportunities for scientific investigation and potential practical applications.
Properties
IUPAC Name |
7-oxa-1-azaspiro[4.4]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(8-4-1)3-5-9-6-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQDADTVSXYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620569-18-7 | |
| Record name | 7-oxa-1-azaspiro[4.4]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing both oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-1-azaspiro[4.4]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield spirocyclic ketones or aldehydes, while substitution reactions can introduce new functional groups into the spirocyclic framework .
Scientific Research Applications
7-Oxa-1-azaspiro[4.4]nonane hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Heteroatom Substitution: Oxygen vs. Sulfur
Replacing the oxygen atom with sulfur significantly alters physical and chemical properties:
- 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide hydrochloride (CAS: N/A) exhibits a higher melting point (204–205°C) and yield (98%) due to increased polarity and stability from the sulfone group .
- 2λ⁶-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride (CAS: 1952254-07-7) further demonstrates sulfur’s impact on reactivity, serving as a high-purity intermediate in pharmaceutical synthesis .
| Compound | Melting Point (°C) | Yield (%) | Key Feature |
|---|---|---|---|
| 7-Oxa-1-azaspiro[4.4]nonane HCl | 125–127 | 95 | Oxygen-containing spirocycle |
| 7-Thia-1-azaspiro[4.4]nonane HCl | 204–205 | 98 | Sulfone-enhanced stability |
Ring Size Variations
Larger spiro systems ([4.5] vs. [4.4]) influence steric and electronic profiles:
Functional Group Modifications
Carboxylic Acid Derivatives :
- 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (CAS: 1989659-12-2) and 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS: 1803582-49-1) introduce carboxyl groups, enhancing solubility and enabling conjugation in drug design . These derivatives are priced higher (e.g., $458/100mg), reflecting synthetic complexity .
Methyl and Chiral Substituents :
- Chiral variants like (5R,9R)-7-Oxa-1-azaspiro[4.4]nonane-9-methanol (CAS: 706810-70-0) are critical for asymmetric synthesis, achieving up to 86% enantiomeric excess in hydrogenation reactions .
Commercial Availability and Pricing
- 7-Oxa-1-azaspiro[4.4]nonane hydrochloride is marketed by suppliers like CymitQuimica and Combi-Blocks, with prices upon inquiry for 100–500 mg quantities .
- In contrast, 2-oxa-5,8-diazaspiro[3.5]nonane diHCl (CAS: N/A) is priced at $265/100mg, underscoring demand for diaza systems in medicinal chemistry .
Key Research Findings
- Synthetic Efficiency : The hydrochloride salt form is preferred for stability, with synthesis yields exceeding 95% for both oxa and thia derivatives .
- Biological Relevance: Spirocycles with nitrogen (e.g., 1-azaspiro[4.4]nonane) are prioritized in catalysis, while oxygenated variants are emerging as building blocks for peptidomimetics .
- Thermal Stability : Sulfur incorporation raises melting points by ~80°C, suggesting utility in high-temperature applications .
Biological Activity
7-Oxa-1-azaspiro[4.4]nonane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by its spirocyclic framework, which incorporates both nitrogen and oxygen heteroatoms. This structure contributes to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of approximately 157.65 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to diverse biological effects such as:
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit certain enzymes, making it a candidate for drug development targeting metabolic pathways.
- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors.
1. Drug Discovery
The compound has been explored as a lead candidate in drug discovery, particularly for neurological and psychiatric disorders. Its unique structural features may provide advantages over traditional therapeutic agents.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
3. Anticancer Potential
Preliminary investigations have shown that the compound may possess anticancer properties, with studies indicating cytotoxic effects on cancer cell lines. Further research is needed to elucidate the mechanisms underlying these effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| This compound | 1419590-81-0 | C7H14ClNO | Spirocyclic structure with potential neuroactive properties |
| 2-Azaspiro[4.4]nonane-1-carboxylic acid hydrochloride | 125814-33-7 | C8H14ClN1O2 | Contains carboxylic acid functionality, differing bioactivity |
| Spirocyclic pyrrolidines | Varies | Varies | Similar structural features but differing pharmacological profiles |
Study on Enzyme Interactions
A study conducted on the enzyme inhibition properties of this compound revealed significant inhibitory effects on specific metabolic enzymes involved in disease pathways. The research highlighted the compound's potential as a therapeutic agent in metabolic disorders.
Neuropharmacological Investigations
In a separate investigation focusing on neuropharmacological effects, researchers assessed the binding affinity of this compound to various neurotransmitter receptors. Results indicated promising interactions that warrant further exploration for developing treatments for neurological conditions.
Q & A
Q. What are the key physicochemical properties of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride, and how are they experimentally determined?
The compound has a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Key properties include its spirocyclic structure (a fused oxa- and azacyclic system) and hygroscopic nature, requiring storage at room temperature in anhydrous conditions to prevent decomposition . Experimental determination involves:
Q. What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?
Synthesis typically involves cyclization reactions of bifunctional precursors (e.g., amino alcohols) under acidic conditions . Key parameters include:
- Temperature control : Excess heat may lead to ring-opening side reactions.
- Catalyst selection : Use of HCl gas or aqueous HCl to protonate the amine and facilitate cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing transition states .
Statistical design of experiments (DoE) can optimize yield by testing variables like pH, temperature, and stoichiometry .
Q. How should researchers handle storage and stability considerations for this compound to ensure experimental reproducibility?
Store the compound in airtight, desiccated containers at room temperature to avoid hydrolysis of the spirocyclic system . Pre-experiment purity checks via HPLC (e.g., using Chromolith® columns) are critical, as moisture-induced degradation can generate open-chain byproducts (e.g., secondary amines or ketones) .
Advanced Research Questions
Q. How can reaction path search methods and quantum chemical calculations be applied to optimize the synthesis of derivatives?
Computational tools like density functional theory (DFT) can model transition states and predict regioselectivity in substitution or oxidation reactions . For example:
- Oxidation pathways : Simulate the stability of intermediates when using KMnO₄ or H₂O₂ to avoid over-oxidation of the oxazepane ring .
- Substitution reactions : Identify nucleophilic "hotspots" on the nitrogen or oxygen atoms using electrostatic potential maps .
The ICReDD framework integrates computational predictions with high-throughput screening to prioritize experimental conditions, reducing trial-and-error cycles .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in spirocyclic compound reactivity studies?
Contradictions often arise from unaccounted solvent effects or stereochemical biases. A systematic approach includes:
- Mechanistic validation : Use isotopic labeling (e.g., ¹⁵N or D₂O) to trace reaction pathways.
- Multivariate analysis : Apply principal component analysis (PCA) to experimental datasets to identify outliers or hidden variables .
- Feedback loops : Recalibrate computational models using experimental kinetic data (e.g., Arrhenius parameters) .
Q. What advanced spectroscopic and chromatographic techniques are critical for elucidating the stereochemical configuration of derivatives?
- Chiral HPLC : Resolve enantiomers using columns like Purospher® STAR with chiral mobile phases .
- Vibrational Circular Dichroism (VCD) : Differentiate diastereomers by analyzing Cotton effects in the mid-IR range .
- Dynamic NMR : Detect hindered rotation in spirocyclic systems (e.g., coalescence temperature studies) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
